1-(4-Hydroxy-3-methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Hydroxy-3-methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its unique structure, which includes a chromeno-pyrrole core
Preparation Methods
The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno-pyrrole core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to maximize efficiency and minimize waste.
Chemical Reactions Analysis
1-(4-Hydroxy-3-methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction can reduce specific functional groups, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Hydroxy-3-methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe or as a lead compound for developing new drugs.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory, antioxidant, or anticancer properties.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
4H-1-Benzopyran-4-one, 3-(4-methoxyphenyl)-7-methyl-: This compound shares a similar chromeno core but differs in its functional groups and overall structure.
Other chromeno-pyrrole derivatives: These compounds may have variations in their substituents, leading to different chemical and biological properties.
Properties
Molecular Formula |
C26H21NO5 |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H21NO5/c1-15-7-9-16(10-8-15)14-27-23(17-11-12-19(28)21(13-17)31-2)22-24(29)18-5-3-4-6-20(18)32-25(22)26(27)30/h3-13,23,28H,14H2,1-2H3 |
InChI Key |
IJKCAAFRMMKYGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
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